molecular formula C8H18O5Sn2 B1611768 1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane CAS No. 5926-79-4

1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane

Cat. No.: B1611768
CAS No.: 5926-79-4
M. Wt: 431.6 g/mol
InChI Key: VNRQFTQKKOQJIA-UHFFFAOYSA-L
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Description

1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane is a useful research compound. Its molecular formula is C8H18O5Sn2 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reductant in Organic Synthesis

1,1,3,3-Tetramethyldisiloxane (TMDS) is utilized as a dual-purpose reductant for the highly regioselective ring cleavage of hexopyranosyl 4,6-O-acetals, demonstrating its effectiveness in the synthesis of carbohydrate-based surfactants. This application underscores its utility in organic synthesis, particularly in the selective modification of complex molecules (Zhang et al., 2012).

Catalyst in Esterification

Tetraorganodistannoxanes exhibit excellent catalytic activity in esterification processes due to their unique dimeric ladder structures containing two kinds of five-coordinated tin atoms. This property has been leveraged in the esterification of acetic acid and w-butanol, highlighting the potential of these compounds in facilitating organic reactions (Lan Zhi, 2002).

Synthesis of Organotin(IV) Complexes

Organotin(IV) complexes constructed from 1,3-diacetoxy-1,1,3,3-tetramethyldistannoxane derivatives have been synthesized and characterized, showing promising antibacterial and antitumor activities. These findings suggest potential pharmaceutical applications of these compounds (Wu et al., 2009).

Antimicrobial and Antitumor Activities

The exploration of tetraorganodistannoxanes for antimicrobial and antitumor activities has opened avenues for their application in medicinal chemistry. Studies have shown that certain organotin(IV) complexes exhibit good antibacterial and antitumor properties, indicating their potential as drug candidates (Xiaoyan Wu et al., 2009).

Properties

IUPAC Name

[[acetyloxy(dimethyl)stannyl]oxy-dimethylstannyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.4CH3.O.2Sn/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H3;;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRQFTQKKOQJIA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212590
Record name Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-79-4
Record name Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5926-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diacetoxy-1,1,3,3-tetramethyldistannoxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Distannoxane, 1,3-bis(acetyloxy)-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diacetoxy-1,1,3,3-tetramethyldistannoxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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